Ethylmethylphosphinic chloride

Description

Significance within Organophosphorus Chemistry

The significance of ethylmethylphosphinic chloride in organophosphorus chemistry stems from its nature as a phosphinic chloride. Phosphinic chlorides are reactive electrophiles, readily undergoing nucleophilic substitution at the phosphorus center. This reactivity allows for the introduction of the ethylmethylphosphinyl group into a wide array of organic molecules, thereby facilitating the synthesis of various phosphinic acid esters, amides, and other derivatives. These derivatives, in turn, have found applications in diverse areas, including medicinal chemistry and materials science nih.gov.

The asymmetry of this compound, possessing two different alkyl groups (ethyl and methyl) attached to the phosphorus atom, is another point of academic interest. This asymmetry leads to chirality at the phosphorus center, a feature that is of considerable importance in stereoselective synthesis and in the study of stereochemistry in organophosphorus reactions.

Historical Overview of its Discovery and Early Academic Research

The development of more controlled and selective synthetic methods, such as those involving the reaction of phosphinic chlorides with alcohols or amines, has been crucial for the preparation of specific phosphinic acid derivatives researchgate.net. These foundational synthetic strategies paved the way for the eventual synthesis and study of asymmetrically substituted phosphinic chlorides.

Evolution of Research Perspectives on this compound

Early research involving compounds related to this compound was often foundational, focusing on the fundamental reactivity and synthesis of phosphinic acid derivatives. As the field of organophosphorus chemistry matured, research perspectives evolved. The focus shifted from simple synthesis to the exploration of the unique properties and potential applications of these compounds.

Key historical reactions such as the Kabachnik-Fields, Mannich, Arbuzov, and Michaelis-Becker reactions have been instrumental in the synthesis of a wide range of phosphinic acid derivatives nih.gov. The application of these and other synthetic methodologies to precursors like this compound has enabled the creation of a diverse library of organophosphorus compounds for further investigation. The advent of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, has been pivotal in characterizing these compounds and understanding their reaction mechanisms in greater detail.

Current Academic Relevance and Research Landscape of this compound

In the contemporary academic landscape, this compound and its derivatives continue to be relevant in several areas of research. The broader class of phosphinic acids is being actively investigated for its potential in drug discovery, with derivatives showing a range of biological activities nih.gov. The synthesis of novel phosphinic acid derivatives, for which this compound can serve as a key building block, remains an active area of research in medicinal chemistry nih.gov.

Modern synthetic methods, including metal-catalyzed cross-coupling reactions and enantioselective catalysis, are being applied to the synthesis of phosphinic acid derivatives with high levels of control and efficiency nih.govorganic-chemistry.org. These advanced synthetic tools open up new avenues for the preparation of complex molecules derived from precursors like this compound. The ongoing interest in the development of new synthetic methodologies ensures the continued relevance of reactive intermediates such as phosphinic chlorides in academic research.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C3H8ClOP |

| Molar Mass | 128.52 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Key Functional Groups | Phosphoryl (P=O), Ethyl, Methyl, Chloro |

| Reactivity Profile | Electrophilic at the phosphorus center |

Structure

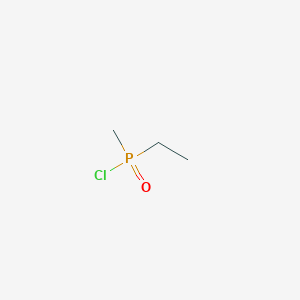

2D Structure

3D Structure

Properties

IUPAC Name |

1-[chloro(methyl)phosphoryl]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClOP/c1-3-6(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKWGCTWYJCDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927549 | |

| Record name | Ethyl(methyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13213-38-2 | |

| Record name | P-Ethyl-P-methylphosphinic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13213-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylmethylphosphinic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl(methyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylmethylphosphinic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethylmethylphosphinic Chloride

Classical Synthetic Routes to Ethylmethylphosphinic Chloride

Historically, the synthesis of this compound has relied on well-established, yet often harsh, chemical transformations. A prevalent classical method involves the treatment of ethylmethylphosphinic acid with a chlorinating agent. vulcanchem.com Common reagents for this conversion include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). vulcanchem.com These reactions, while effective, often generate corrosive byproducts, necessitating careful handling and purification procedures.

Another classical approach starts from methyldichlorophosphane. This method involves a multi-step process that ultimately yields the desired this compound. While foundational, these classical routes often suffer from limitations such as the use of hazardous reagents and the generation of significant waste streams.

Modern and Advanced Synthesis Strategies for this compound

Furthermore, catalytic methods are increasingly being explored to facilitate the synthesis. These can involve transition metal catalysts that enable milder reaction conditions and higher selectivity, thereby reducing the formation of unwanted byproducts. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represents a significant leap forward in streamlining the production of this compound and minimizing intermediate isolation steps. lookchem.com

Optimization of Reaction Parameters in this compound Synthesis

The efficiency and success of any synthetic route to this compound are critically dependent on the careful optimization of various reaction parameters. catalysis.blogmt.com Key variables that are typically fine-tuned include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. mt.com

Systematic approaches like Design of Experiments (DoE) and Response Surface Methodology (RSM) are powerful tools employed to understand the interplay between different parameters and to identify the optimal conditions for maximizing yield and purity. catalysis.blog For instance, the choice of solvent can significantly influence reaction rates and selectivity. Aprotic polar solvents are often favored in these syntheses. Real-time monitoring of reactions using techniques such as in-situ FTIR or Raman spectroscopy allows for precise control and a deeper understanding of the reaction kinetics, leading to more efficient and reproducible processes. mt.com

The following table summarizes key parameters and their typical ranges or considerations in the synthesis of this compound:

| Parameter | Typical Range/Consideration | Impact on Synthesis |

| Temperature | Varies depending on the specific reaction; precise control is crucial. mt.com | Affects reaction rate, selectivity, and stability of intermediates. |

| Reaction Time | Can range from minutes to several hours. | Optimized to ensure complete conversion while minimizing side reactions. |

| Solvent | Aprotic polar solvents are commonly used. | Influences solubility of reactants, reaction kinetics, and product isolation. |

| Reactant Stoichiometry | Precise molar ratios are critical. | Affects yield, purity, and the formation of byproducts. |

| Catalyst Loading | Optimized for maximum efficiency and cost-effectiveness. | Impacts reaction rate and can influence selectivity. |

| Agitation Rate | Important for ensuring homogeneity in heterogeneous reactions. mt.com | Affects mass transfer and can influence reaction rates. |

Precursors and Raw Materials in this compound Preparation

A variety of precursor chemicals serve as the starting point for the synthesis of this compound. chemradar.com The selection of a particular precursor often depends on its availability, cost, and the specific synthetic route being employed.

Commonly utilized precursors include:

Methyldichlorophosphane (CH₃PCl₂): A fundamental building block in organophosphorus chemistry. lookchem.com

Ethylmethylphosphinic acid (C₂H₅(CH₃)PO₂H): The direct precursor in classical chlorination reactions. vulcanchem.com

Methylphosphinic acid (CH₃PO₂H₂): Can be a starting material for subsequent ethylation and chlorination steps. lookchem.com

Phosphorus trichloride (B1173362) (PCl₃): A versatile reagent that can be used in the initial stages of building the phosphinic chloride backbone.

The quality and purity of these raw materials are paramount to achieving a high yield and purity of the final product. mt.com Impurities in the starting materials can lead to side reactions and complicate the purification process.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for chemical compounds, including this compound. imist.manih.gov The primary goals of these approaches are to minimize waste, reduce the use of hazardous substances, improve energy efficiency, and utilize renewable resources. nih.govacs.org

Key green chemistry strategies applicable to the synthesis of this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org This can be achieved through addition reactions and catalytic cycles.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov Solvent-free reactions are also a highly desirable goal. mdpi.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste and often enable milder reaction conditions. acs.org Biocatalysis, using enzymes, offers high selectivity and operates under mild conditions. researchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. mdpi.comcinz.nz Flow chemistry, in particular, allows for precise control over reaction parameters, leading to improved safety and efficiency. cinz.nz

Renewable Feedstocks: Exploring the use of bio-based raw materials as precursors, although this is a more long-term goal for many organophosphorus compounds. nih.gov

The application of these principles not only reduces the environmental impact of producing this compound but can also lead to more cost-effective and safer manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of Ethylmethylphosphinic Chloride

Electrophilic and Nucleophilic Character of Ethylmethylphosphinic Chloride

The chemical behavior of this compound is characterized by a duality in its reactivity, acting as both an electrophile and, less commonly, a nucleophile.

The phosphorus atom in this compound is the primary electrophilic center. libretexts.org This electrophilicity arises from the significant partial positive charge on the phosphorus atom due to the high electronegativity of the attached oxygen and chlorine atoms. This electron deficiency makes the phosphorus atom susceptible to attack by nucleophiles. masterorganicchemistry.comquora.com Molecules with available electron pairs, such as water, alcohols, and amines, readily react with the electrophilic phosphorus center. masterorganicchemistry.com The vast majority of reactions involving this compound are initiated by a nucleophilic attack on this electrophilic phosphorus atom. masterorganicchemistry.com

While the dominant character is electrophilic, the oxygen atom of the phosphoryl group possesses lone pairs of electrons and can exhibit nucleophilic or basic character. quora.com For instance, in the presence of strong acids or Lewis acids, the phosphoryl oxygen can be protonated or coordinated, which further enhances the electrophilicity of the phosphorus atom.

| Reactive Center | Character | Reason | Typical Reactants |

| Phosphorus Atom | Electrophilic | Partial positive charge due to electronegative substituents (O, Cl) | Nucleophiles (e.g., water, alcohols, amines) |

| Oxygen Atom | Nucleophilic/Basic | Lone pairs of electrons | Strong Acids, Lewis Acids |

Substitution Reactions Involving the P-Cl Bond in this compound

Nucleophilic substitution at the phosphorus center is a hallmark of the reactivity of this compound. The phosphorus-chlorine bond is relatively weak and polarized, making the chloride ion a good leaving group. These reactions typically proceed via one of two primary mechanisms: a concerted SN2-like mechanism or a stepwise pathway involving a pentacoordinate intermediate. sapub.org

In a concerted SN2-type mechanism, the nucleophile attacks the phosphorus atom from the backside relative to the departing chloride ion, proceeding through a single trigonal bipyramidal transition state. sapub.org This process generally results in the inversion of configuration at the phosphorus center. nih.gov Studies on analogous P-stereogenic thiophosphoryl chlorides have demonstrated that reactions with various nucleophiles proceed with a high degree of stereospecificity, leading to inversion of configuration. nih.gov

Alternatively, the reaction can proceed through a stepwise mechanism involving the formation of a trigonal bipyramidal pentacoordinate intermediate. sapub.org This intermediate can then undergo pseudorotation before the leaving group is expelled. Depending on the nature of the nucleophile, the leaving group, and the reaction conditions, this pathway can lead to either retention or inversion of configuration. rsc.org For instance, the reaction of P-stereogenic phosphoryl chlorides with certain alkynyl metallic reagents has shown a variable mechanism, where temperature and stoichiometry can influence the stereochemical outcome. rsc.org

The choice between a concerted and a stepwise mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom. Strong nucleophiles and non-polar solvents tend to favor the SN2-like pathway, while weaker nucleophiles and polar solvents may favor the formation of an intermediate.

Hydrolysis and Alcoholysis Mechanisms of this compound

The hydrolysis and alcoholysis of this compound are fundamental substitution reactions that exemplify its electrophilic nature. These reactions lead to the formation of ethylmethylphosphinic acid and the corresponding esters, respectively. The mechanisms of these transformations can be catalyzed by both acids and bases. viu.canih.gov

Under neutral or acidic conditions, the reaction is initiated by the nucleophilic attack of a water or alcohol molecule on the electrophilic phosphorus atom. youtube.com In acid-catalyzed hydrolysis, the phosphoryl oxygen is first protonated, which increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by the weak nucleophile (water or alcohol). viu.ca The reaction proceeds through a tetrahedral intermediate, followed by the departure of the chloride ion and deprotonation to yield the final product. youtube.com

Base-catalyzed hydrolysis and alcoholysis are generally faster due to the presence of a stronger nucleophile, the hydroxide (B78521) or alkoxide ion. The reaction begins with the attack of the nucleophile on the phosphorus atom to form a trigonal bipyramidal intermediate. sapub.orgnih.gov This is typically the rate-determining step. Subsequent rapid expulsion of the chloride ion yields the final product. For related phosphinates, base-catalyzed hydrolysis is observed to favor cleavage of the P-O or P-S bond. viu.ca

The general mechanisms are as follows:

Acid-Catalyzed Mechanism:

Protonation of the phosphoryl oxygen.

Nucleophilic attack by water or alcohol.

Elimination of the chloride ion.

Deprotonation to form the product.

Base-Catalyzed Mechanism:

Nucleophilic attack by hydroxide or alkoxide ion.

Formation of a trigonal bipyramidal intermediate.

Elimination of the chloride ion.

Studies on the hydrolysis of related phosphinates have shown that the rate can be influenced by pH and the concentration of acid or base. nih.gov For example, the hydrolysis of methyl methyl-arylphosphinates is optimal at specific acid concentrations.

Addition Reactions and Derived Products from this compound

While substitution reactions at the P-Cl bond are most common, the derivatives of this compound can participate in addition reactions. For instance, ethylmethylphosphinic acid, the hydrolysis product, can be converted to a secondary phosphine (B1218219) oxide through tautomerization, although the equilibrium heavily favors the tetracoordinate phosphinic acid form. This secondary phosphine oxide tautomer can then undergo addition reactions, such as the phospha-Michael addition, to activated alkenes. sigmaaldrich.com

In a typical phospha-Michael addition, the P-H bond of the secondary phosphine oxide adds across a carbon-carbon double bond of an activated alkene, such as an α,β-unsaturated carbonyl compound. sigmaaldrich.com This reaction is a powerful tool for forming new carbon-phosphorus bonds. While this is a reaction of a derivative, it highlights the synthetic utility of products derived from this compound. At high temperatures, a competing reaction involving the disproportionation of the secondary phosphine oxide into a phosphinic acid and a tertiary phosphine has been observed. sigmaaldrich.com

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

The rates of reactions involving this compound are governed by the principles of chemical kinetics. xmu.edu.cn Factors such as the concentration of reactants, temperature, and the presence of catalysts all influence the reaction rate. stanford.edu For nucleophilic substitution reactions, the rate is typically dependent on the concentrations of both the phosphinic chloride and the nucleophile, consistent with a bimolecular process.

The rate expression for a typical SN2 reaction can be written as: Rate = k[this compound][Nucleophile]

The rate constant, k, is temperature-dependent and can be described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor. stanford.edu The activation energy represents the minimum energy required for the reaction to occur.

Thermodynamically, the reactions of this compound, particularly hydrolysis and alcoholysis, are generally favorable, with a negative Gibbs free energy change. nasa.gov This is due to the formation of a strong P-O bond at the expense of a weaker P-Cl bond, and the formation of hydrochloric acid or a salt. The equilibrium of these reactions lies far to the right, favoring the formation of the more stable phosphinic acid or ester products. stanford.edu While thermodynamics indicates the feasibility of a reaction, kinetics determines how fast it proceeds. stanford.edu A reaction can be thermodynamically favorable but kinetically slow if it has a high activation energy. stanford.edu

| Parameter | Description | Relevance to this compound Reactions |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Determines the speed of substitution and other reactions. It is influenced by temperature and the specific nucleophile. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A higher activation energy implies a slower reaction rate. Catalysts function by lowering the activation energy. |

| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | A negative ΔG indicates a spontaneous and thermodynamically favorable reaction, such as the hydrolysis of the P-Cl bond. |

| Enthalpy (ΔH) | A measure of the total energy of a thermodynamic system. | The change in enthalpy indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Entropy (ΔS) | A measure of the disorder or randomness of a system. | The change in entropy contributes to the overall Gibbs free energy change of the reaction. |

Catalytic Pathways and Stereoselectivity in this compound Reactions

The stereogenic nature of the phosphorus center in this compound allows for the study and control of stereoselectivity in its reactions. As mentioned, nucleophilic substitution reactions often proceed with a high degree of stereoselectivity, typically resulting in an inversion of configuration at the phosphorus atom. nih.gov

The use of catalysts can influence both the rate and the stereochemical outcome of reactions involving organophosphorus chlorides. For example, Lewis bases can act as catalysts in substitution reactions. While specific catalytic pathways for this compound are not extensively detailed in the literature, analogies can be drawn from other organophosphorus systems. In some cases, chiral Lewis bases have been employed to achieve enantioselective transformations. nih.gov For instance, the enantioselective bromochlorination of chalcones has been achieved using a chiral Lewis base promoter, demonstrating that catalytic control of stereochemistry is possible in reactions involving halide ions and electrophilic centers. nih.gov

The development of catalytic, stereoselective methods for the synthesis and transformation of P-stereogenic compounds like this compound is an active area of research, as it provides access to enantiomerically pure organophosphorus compounds, which are valuable in various fields, including asymmetric catalysis and medicinal chemistry.

Spectroscopic and Advanced Characterization of Ethylmethylphosphinic Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethylmethylphosphinic Chloride

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR spectroscopy would be essential for its characterization.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show signals for the protons of the ethyl and methyl groups attached to the phosphorus atom.

Methyl Group (-CH₃): The three protons of the methyl group would likely appear as a doublet of doublets. The primary splitting would be due to coupling with the central phosphorus-31 nucleus (²JP-H coupling). This doublet would be further split into a smaller doublet by the protons on the adjacent ethyl group, though this long-range coupling might be minimal or unresolved.

Ethyl Group (-CH₂CH₃): The methylene (B1212753) protons (-CH₂) would likely appear as a complex multiplet due to coupling with both the phosphorus-31 nucleus (²JP-H) and the adjacent methyl protons (³JH-H). The terminal methyl protons of the ethyl group would likely appear as a triplet of doublets, split by the adjacent methylene protons (³JH-H) and the more distant phosphorus-31 nucleus (³JP-H).

The chemical shifts (δ) would be influenced by the electronegativity of the phosphoryl group (P=O) and the chlorine atom, likely causing the signals to appear in the downfield region of the spectrum.

Expected ¹H NMR Data (Hypothetical)

| Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| P-CH₃ | [Value] | Doublet of doublets (dd) | ²JP-H = [Value], ⁴JH-H = [Value] |

| P-CH₂ -CH₃ | [Value] | Multiplet (m) | ²JP-H = [Value], ³JH-H = [Value] |

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum, each unique carbon atom in this compound would produce a distinct signal. Due to the 100% natural abundance of ³¹P, these carbon signals would be split into doublets due to one-bond (¹JP-C) and two-bond (²JP-C) coupling.

Methyl Carbon (P-C H₃): This carbon would appear as a doublet with a large coupling constant (¹JP-C), characteristic of a direct P-C bond.

Ethyl Carbons (P-C H₂-CH₃ ): The methylene carbon would also appear as a doublet with a large ¹JP-C value. The terminal methyl carbon would appear as a doublet with a smaller, two-bond coupling constant (²JP-C).

Expected ¹³C NMR Data (Hypothetical)

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JP-C or ²JP-C, Hz) |

|---|---|---|---|

| P-C H₃ | [Value] | Doublet (d) | [Value] |

| P-C H₂-CH₃ | [Value] | Doublet (d) | [Value] |

³¹P NMR Spectroscopic Analysis

³¹P NMR is particularly informative for organophosphorus compounds. Since ³¹P is a spin-1/2 nucleus with 100% natural abundance, it provides strong, sharp signals over a wide chemical shift range. For this compound, the spectrum would show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this peak is highly indicative of the oxidation state and coordination environment of the phosphorus. For a phosphinic chloride, this signal would be expected in the characteristic region for pentavalent phosphorus compounds. If the spectrum were recorded with proton coupling, this single peak would be split into a complex multiplet due to coupling with the protons on the ethyl and methyl groups.

Expected ³¹P NMR Data (Hypothetical)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

|---|

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of this compound

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule.

IR Spectroscopy: The IR spectrum would be dominated by a very strong absorption band characteristic of the P=O (phosphoryl) stretching vibration, typically found in the 1200-1300 cm⁻¹ region. Other significant peaks would include C-H stretching vibrations (around 2850-3000 cm⁻¹), C-H bending vibrations (around 1375-1465 cm⁻¹), and P-C bond vibrations. The P-Cl stretch would also be present, typically in the 450-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The P=O stretch would also be visible, though its intensity can vary. Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. This could be useful for observing the symmetric P-C stretching modes.

Expected Vibrational Spectroscopy Data (Hypothetical)

| Wavenumber (cm⁻¹) | Assignment | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| ~2970 | C-H Asymmetric Stretch | Medium-Strong | Medium-Strong |

| ~2880 | C-H Symmetric Stretch | Medium | Medium |

| ~1460 | C-H Bend (CH₂) | Medium | Medium |

| ~1380 | C-H Bend (CH₃) | Medium | Medium |

| ~1260 | P=O Stretch | Very Strong | Medium |

| ~750 | P-C Stretch | Medium-Strong | Strong |

Mass Spectrometry (MS) of this compound and its Reaction Products

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₃H₈ClOP), the molecular ion peak [M]⁺ would be observed. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be seen for any chlorine-containing fragment, with two peaks in an approximate 3:1 ratio corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the loss of the chlorine atom ([M-Cl]⁺), the ethyl group ([M-C₂H₅]⁺), or the methyl group ([M-CH₃]⁺). Analysis of these fragment ions helps to confirm the molecular structure.

Expected Mass Spectrometry Data (Hypothetical)

| m/z Value | Ion | Comments |

|---|---|---|

| 126/128 | [C₃H₈ClOP]⁺ | Molecular ion peak, showing ³⁵Cl/³⁷Cl isotope pattern. |

| 97 | [C₂H₈OP]⁺ | Fragment from loss of C₂H₅. |

| 91 | [C₃H₈OP]⁺ | Fragment from loss of Cl. |

Other Advanced Analytical Techniques Applied to this compound

The comprehensive characterization of this compound, a compound of significant interest in various chemical fields, necessitates the use of a suite of advanced analytical techniques beyond standard spectroscopic methods. These techniques provide crucial information on the compound's purity, molecular structure, and elemental composition. This section delves into the application of chromatographic and mass spectrometric methods, as well as elemental analysis, in the detailed characterization of this compound and related organophosphorus compounds.

Chromatographic Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a volatile and reactive compound like this compound, gas chromatography (GC) is a particularly suitable technique. When coupled with sensitive detectors, GC can provide both qualitative and quantitative data.

Gas Chromatography (GC):

The operational parameters for a hypothetical GC analysis of this compound would be meticulously optimized to achieve good resolution and peak shape. Key parameters that would be defined include the initial oven temperature, the temperature ramp rate, the final temperature, the carrier gas flow rate (typically helium or hydrogen), and the injector temperature.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Related Organophosphorus Compounds

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 3 min), then 8 °C/min to 300 °C (hold 3 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Splitless |

| Note: This table presents typical parameters for the GC-MS analysis of derivatized phosphonic acids and serves as an example of conditions that could be adapted for this compound. |

Liquid Chromatography (LC):

For less volatile or thermally labile organophosphorus compounds, high-performance liquid chromatography (HPLC) is the separation technique of choice. While this compound itself is more amenable to GC, its hydrolysis products or other non-volatile derivatives are frequently analyzed by LC. Techniques such as hydrophilic interaction liquid chromatography (HILIC) have proven effective for the separation of polar organophosphorus acids.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides invaluable information about the molecular weight and structure of a compound. When coupled with a separation technique like GC or LC, it offers unparalleled specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS):

In GC-MS, the separated components from the gas chromatograph are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern serves as a molecular "fingerprint," which can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation pathways.

While a specific mass spectrum for this compound is not available in the provided search results, the fragmentation of organophosphorus compounds typically involves cleavage of the P-C, P-O, and P-Cl bonds. For this compound (C₃H₈ClOP), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragment ions would likely include those resulting from the loss of a chlorine atom, an ethyl group, or a methyl group.

Table 2: Predicted Key Mass Spectrometry (MS) Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z |

| [M]+ | [CH₃P(O)(C₂H₅)Cl]+ | 128.5 |

| [M-Cl]+ | [CH₃P(O)(C₂H₅)]+ | 93 |

| [M-C₂H₅]+ | [CH₃P(O)Cl]+ | 99.5 |

| [M-CH₃]+ | [C₂H₅P(O)Cl]+ | 113.5 |

| Note: The m/z values are based on the most abundant isotopes. The presence of chlorine would result in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl). |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For analyses requiring higher sensitivity and specificity, particularly in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. This technique involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation, and the detection of specific product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal for the analyte of interest. The analysis of ethyl methylphosphonic acid, a hydrolysis product of related compounds, has been demonstrated with ultra-low detection limits using LC-MS/MS.

Hyphenated and Other Techniques

The coupling of multiple analytical instruments, known as hyphenation, provides a powerful tool for chemical analysis. Techniques like GC-MS and LC-MS are prime examples of hyphenated methods.

Further advanced techniques could also be applied for a more in-depth characterization. For instance, high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₃H₈ClOP), elemental analysis would determine the percentage by mass of carbon, hydrogen, chlorine, oxygen, and phosphorus. This data is crucial for confirming the empirical formula of a newly synthesized compound and for assessing its purity.

Table 3: Theoretical Elemental Composition of this compound (C₃H₈ClOP)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 3 | 36.03 | 28.04% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 6.29% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 27.59% |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.45% |

| Phosphorus | P | 30.97 | 1 | 30.97 | 24.10% |

| Total | 128.53 | 100.00% | |||

| Note: The values are based on the average atomic masses of the elements. |

Computational and Theoretical Investigations of Ethylmethylphosphinic Chloride

Quantum Chemical Calculations on Electronic Structure and Bonding in Ethylmethylphosphinic Chloride

Ab initio self-consistent field (SCF) molecular orbital (MO) calculations on analogous compounds, such as phosphine (B1218219) oxide and trimethylphosphine (B1194731) oxide, have provided insights into the bonding in similar organophosphorus molecules. rsc.org These studies reveal that the P=O bond is not a simple double bond but has significant contributions from both σ and π interactions. rsc.org The π-bonding component is particularly interesting as it often involves the participation of phosphorus 3d-orbitals, which influences the bond's strength and reactivity. rsc.org

For this compound, a similar electronic structure is expected. The electronegative oxygen and chlorine atoms would withdraw electron density from the central phosphorus atom, making it highly electrophilic. The ethyl and methyl groups, being electron-donating, would slightly counteract this effect. Quantum chemical calculations can quantify these electronic effects through population analysis, providing partial atomic charges on each atom.

Furthermore, these calculations can predict the optimized molecular geometry, including bond lengths and angles. By comparing computed geometries with experimental data from related compounds, the accuracy of the theoretical model can be validated. For instance, DFT calculations have been successfully used to determine the bond lengths and angles in complex organometallic compounds containing phosphorus ligands, showing good agreement with X-ray crystallography data. mdpi.com

Table 1: Representative Theoretical Bond Parameters for a Generic Dialkylphosphinic Chloride

| Parameter | Theoretical Method | Predicted Value |

| P=O Bond Length | DFT/B3LYP/6-31G(d) | ~1.45 Å |

| P-Cl Bond Length | DFT/B3LYP/6-31G(d) | ~2.05 Å |

| P-C Bond Length | DFT/B3LYP/6-31G(d) | ~1.82 Å |

| O=P-Cl Bond Angle | DFT/B3LYP/6-31G(d) | ~115° |

| C-P-C Bond Angle | DFT/B3LYP/6-31G(d) | ~105° |

Note: These are typical values for similar organophosphorus compounds and serve as an estimate for this compound.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways of this compound

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of chemical systems and to elucidate reaction mechanisms. For this compound, DFT can be employed to explore its behavior in various chemical reactions, such as nucleophilic substitution at the phosphorus center.

A relevant example is the DFT study of the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite. imist.maresearchgate.net This study investigated the reaction pathways and regioselectivity, demonstrating that the nucleophilic attack occurs preferentially at one of the chlorine atoms. imist.maresearchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) correctly predicted the sites of nucleophilic and electrophilic attack. imist.ma

For this compound, the phosphorus atom is the primary electrophilic center. The LUMO is expected to be localized on the P-Cl bond, indicating that this is the most likely site for a nucleophilic attack. A nucleophile would attack the phosphorus atom, leading to the displacement of the chloride ion in an S_N2-type reaction. DFT calculations can model the entire reaction coordinate, from the reactants to the products, identifying the transition state and calculating the activation energy.

DFT studies on the S_N2 reaction of methyl chloride with trimethylamine (B31210) have shown that the transition state geometry and activation barriers are highly dependent on the solvent. nih.govnih.gov Similar effects would be expected for reactions involving this compound.

Table 2: Calculated Parameters for a Hypothetical S_N2 Reaction of this compound with a Nucleophile (Nu⁻)

| Parameter | DFT Method | Gas Phase | Aqueous Solution |

| Activation Energy (ΔG‡) | B3LYP/6-31+G | Higher | Lower |

| P-Cl bond length in TS | B3LYP/6-31+G | Elongated | More Elongated |

| P-Nu bond length in TS | B3LYP/6-31+G | Forming | More Formed |

| Reaction Enthalpy (ΔH) | B3LYP/6-31+G | Exothermic | More Exothermic |

Note: The table illustrates expected trends based on DFT studies of similar S_N2 reactions.

Molecular Dynamics Simulations for Intermolecular Interactions Involving this compound

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly useful for investigating intermolecular interactions, solvation effects, and the bulk properties of liquids.

MD simulations of various organophosphorus compounds, including nerve agents and their simulants, have been conducted to understand their behavior in aqueous solutions. nih.govresearchgate.net These studies have revealed complex molecular-scale structures and dynamic properties arising from the interplay of hydrophobic and hydrophilic interactions. nih.govresearchgate.net For instance, the mixing of these compounds with water was found to be exothermic, indicating strong hydrophilic solvation. nih.gov

This compound, with its polar P=O and P-Cl groups and nonpolar alkyl chains, would exhibit similar amphiphilic behavior. In an aqueous environment, water molecules would form hydrogen bonds with the oxygen atom of the phosphoryl group, leading to strong solvation of this part of the molecule. The ethyl and methyl groups, being hydrophobic, would have a different set of interactions with the surrounding water molecules. MD simulations can model these interactions in detail, providing insights into the solvation structure and dynamics.

Furthermore, MD simulations can be used to calculate important physical properties such as density, viscosity, and diffusion coefficients. researchgate.net These simulations typically employ a force field, a set of parameters that describe the potential energy of the system. The accuracy of the simulation depends on the quality of the force field parameters. osti.gov

Prediction of Spectroscopic Properties of this compound via Computational Methods

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. nih.govbohrium.com For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: Computational software can predict ¹H, ¹³C, and ³¹P NMR spectra. nmrdb.orgschrodinger.com These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts. The accuracy of these predictions has improved significantly, making them a valuable tool for structure elucidation. rogue-scholar.org For this compound, predicting the ³¹P NMR chemical shift would be particularly important, as it is highly sensitive to the chemical environment of the phosphorus atom.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the absorption bands observed in an IR spectrum. By calculating the vibrational modes, one can assign the experimentally observed peaks to specific molecular motions, such as the P=O stretching vibration, which is typically a strong band in the IR spectrum of organophosphorus compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Nucleus/Group | Predicted Chemical Shift/Frequency |

| ³¹P NMR | P | Highly deshielded (large positive ppm value) |

| ¹³C NMR | CH₃-P | ~15-25 ppm (split by P) |

| ¹³C NMR | CH₂-P | ~25-35 ppm (split by P) |

| ¹H NMR | CH₃-P | ~1.5-2.0 ppm (doublet of quartets) |

| ¹H NMR | CH₂-P | ~2.0-2.5 ppm (doublet of triplets) |

| IR | P=O stretch | ~1250-1300 cm⁻¹ |

| IR | P-Cl stretch | ~500-600 cm⁻¹ |

Note: These are estimated values based on typical ranges for similar functional groups.

Conformation Analysis of this compound and its Analogues

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the P-C and C-C single bonds can lead to various conformers with different energies.

For example, in reactions involving steric hindrance, the accessibility of the reactive center can be dictated by the conformation of the alkyl groups. DFT studies of S_N2 reactions have shown that conformational changes can occur along the reaction pathway. nih.gov A thorough conformational analysis of this compound would involve rotating the ethyl and methyl groups and calculating the energy at each step to identify the most stable conformers and the energy barriers between them. This information is valuable for understanding its dynamic behavior and steric properties.

Applications of Ethylmethylphosphinic Chloride in Synthetic Chemistry and Material Science

Role of Ethylmethylphosphinic Chloride as a Phosphorylating Agent in Organic Synthesis

As a phosphinic chloride, this compound functions as a phosphorylating agent, a reagent that introduces a phosphinyl group [R₂P(O)-] into a molecule. In this case, it specifically introduces the ethylmethylphosphinyl moiety. This reaction typically occurs through the nucleophilic substitution of the chloride by a nucleophile, such as an alcohol, amine, or carbanion. The phosphorus center in this compound is electrophilic and readily reacts with O- and N-nucleophiles.

The process of phosphorylation is fundamental in organic synthesis, enabling the creation of P-O and P-N bonds. For example, the reaction of this compound with an alcohol (ROH) in the presence of a base yields a phosphinate ester [EtMeP(O)OR]. Similarly, its reaction with an amine (R₂NH) produces a phosphinic amide [EtMeP(O)NR₂]. These reactions are crucial for synthesizing various organophosphorus compounds with potential applications in medicinal chemistry and materials science.

Utilization in the Synthesis of Organophosphorus Ligands and Catalysts

Organophosphorus compounds, particularly phosphines, are among the most important ligands in homogeneous catalysis due to their unique electronic and steric properties, which can be fine-tuned to control the activity and selectivity of metal catalysts. osti.gov this compound can serve as a precursor to chiral and achiral phosphine (B1218219) ligands.

The synthesis often involves the reduction of the phosphinic chloride or its derivatives (esters, amides) to the corresponding phosphine. Although P(V) species are generally air-stable, their reduction to air-sensitive P(III) phosphines can be challenging but is a key area in modern phosphine chemistry. rsc.org The resulting ethylmethylphosphine, once synthesized, can be used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Heck) or asymmetric hydrogenation. researchgate.netscispace.com Furthermore, phosphinic acids derived from this compound can be incorporated into catalyst supports, creating heterogeneous catalysts with enhanced stability and reusability. researchgate.net

Precursor for the Derivatization of Phosphinic Acids, Esters, and Amides

This compound is a primary starting material for a variety of phosphinic acid derivatives. The reactive P-Cl bond allows for straightforward synthesis of esters, amides, and the parent phosphinic acid through reactions with appropriate nucleophiles.

Phosphinic Acids: Hydrolysis of this compound, typically under carefully controlled conditions, yields ethylmethylphosphinic acid [EtMeP(O)OH]. This reaction is a fundamental method for preparing phosphinic acids. kent.ac.uk Phosphinic acids are valuable as they can act as transition-state analogue enzyme inhibitors and are important in medicinal chemistry. kent.ac.uk

Phosphinic Esters: Esterification is achieved by reacting this compound with alcohols or phenols in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. up.ac.za This method allows for the synthesis of a wide range of phosphinate esters [EtMeP(O)OR].

Phosphinic Amides: The reaction with primary or secondary amines similarly yields phosphinic amides [EtMeP(O)NRR']. organic-chemistry.orgnih.gov A catalyst-free method for synthesizing phosphinic amides from chlorophosphines and hydroxylamines has been developed, which proceeds through a P(III) to P(V) rearrangement. organic-chemistry.orgnih.gov

The following table summarizes these key derivatization reactions.

| Derivative Type | Nucleophile | General Reaction |

| Phosphinic Acid | Water (H₂O) | EtMeP(O)Cl + H₂O → EtMeP(O)OH + HCl |

| Phosphinic Ester | Alcohol (R'OH) | EtMeP(O)Cl + R'OH + Base → EtMeP(O)OR' + Base·HCl |

| Phosphinic Amide | Amine (R'₂NH) | EtMeP(O)Cl + R'₂NH + Base → EtMeP(O)NR'₂ + Base·HCl |

Applications in the Preparation of Novel Heterocyclic Phosphine Oxides and Derivatives

Heterocyclic compounds containing phosphorus are of significant interest due to their unique structural features and potential biological activities. This compound can be used as a key reagent in the synthesis of heterocyclic phosphine oxides. These syntheses often involve intramolecular or intermolecular cyclization reactions where the ethylmethylphosphinyl group is incorporated into a ring system.

For instance, this compound can react with difunctional nucleophiles (e.g., diols, diamines, or amino alcohols) to form cyclic phosphinates or phosphinic amides. Subsequent transformations can lead to a variety of phosphorus-containing heterocycles. The Kabachnik–Fields reaction is one multicomponent reaction that can be adapted to synthesize heterocyclic phosphine oxides. researchgate.net The development of new synthetic routes to these compounds is an active area of research, with applications in medicinal chemistry and materials science. chim.itnih.gov

Potential as an Intermediate in Specialized Chemical Manufacturing

In the broader context of chemical manufacturing, this compound serves as a valuable intermediate. Its reactivity allows for its use in multi-step syntheses of complex target molecules. For example, it can be a precursor in the production of flame retardants, pesticides, or pharmaceutical intermediates. The synthesis of methylphosphonic dichloride, a related compound, is relevant to industrial processes and highlights the importance of such organophosphorus intermediates. google.com The ability to introduce the specific ethylmethylphosphinyl group is crucial for tailoring the properties of the final product, be it for biological activity, material properties, or chemical reactivity.

Emerging Applications in Material Science and Polymer Chemistry

The field of material science is increasingly looking towards organophosphorus compounds for the development of new functional materials. This compound and its derivatives have potential applications in this area.

Flame Retardants: Phosphorus-based compounds are well-known as effective flame retardants for polymers. The incorporation of ethylmethylphosphinic acid or its esters into polymer backbones or as additives can enhance the fire resistance of materials like polyamides, polyesters, and polyurethanes.

Polymer Modifiers: By functionalizing polymers with phosphinic acid groups derived from this compound, it is possible to alter their properties, such as adhesion, thermal stability, and ion-exchange capacity.

Coordination Polymers and MOFs: Phosphinic acids are excellent linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers. Ethylmethylphosphinic acid could be used to create novel frameworks with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

While still an emerging area, the versatility of the chemistry associated with this compound suggests a promising future for its use in creating advanced materials.

Conclusion and Future Research Directions for Ethylmethylphosphinic Chloride

Summary of Key Academic Research Findings

Academic research specifically detailing ethylmethylphosphinic chloride is limited; however, its fundamental chemistry can be inferred from established principles of organophosphorus science. As a phosphinic chloride, its synthesis would typically proceed via the chlorination of ethylmethylphosphinic acid or its corresponding esters, using common chlorinating agents such as thionyl chloride or oxalyl chloride.

The primary reactivity of this compound is characterized by the nucleophilic substitution at the electrophilic phosphorus center. The chloride ion serves as a good leaving group, allowing for the facile introduction of a wide range of nucleophiles (e.g., alcohols, amines, thiols, organometallics) to form new P-O, P-N, P-S, and P-C bonds, respectively. This reactivity is the cornerstone of its utility as a synthetic building block. Due to the presence of two different alkyl groups (ethyl and methyl), the phosphorus atom is a stereocenter, meaning the compound exists as a pair of enantiomers. Most synthetic routes produce a racemic mixture, and the separation or asymmetric synthesis of these enantiomers remains a significant challenge.

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key properties of the compound.

| Property | Value |

|---|---|

| CAS Number | 13213-38-2 guidechem.comchemicalbook.comparchem.com |

| Molecular Formula | C₃H₈ClOP guidechem.com |

| Boiling Point | 217.6°C at 760 mmHg guidechem.com |

| Density | 1.113 g/cm³ guidechem.com |

| Flash Point | 85.4°C guidechem.com |

Unexplored Reactivity and Synthetic Opportunities of this compound

The full synthetic potential of this compound remains largely untapped. Its bifunctional nature—a reactive P-Cl bond and a stable P-chiral center—opens avenues for novel chemical transformations and the creation of valuable organophosphorus compounds.

Key areas for future exploration include:

Synthesis of Novel P-Chiral Ligands: The development of ligands for asymmetric catalysis is a cornerstone of modern organic chemistry. acs.org this compound is an ideal precursor for a new class of P-chiral phosphinate ligands. By reacting it with chiral alcohols or amines, or by performing stereoselective nucleophilic substitution, novel ligands could be synthesized. These could find applications in transition-metal-catalyzed reactions where the steric and electronic properties of the phosphorus center are crucial for achieving high enantioselectivity.

Precursor for Functional Materials: Organophosphorus compounds are increasingly used as flame retardants, stabilizers, and components of advanced polymers. nih.govfrontiersin.org The reactivity of the P-Cl group in this compound allows for its incorporation into polymer backbones or as a pendant group. This could impart properties such as flame retardancy, thermal stability, and altered surface characteristics to materials like epoxies, polyurethanes, and polycarbonates.

Development of Bioactive Compounds: The phosphinate moiety is a key structural feature in some enzyme inhibitors and other biologically active molecules. This compound could serve as a starting point for the synthesis of novel phosphinate-based therapeutic agents or agrochemicals.

Advancements in Catalytic and Stereoselective Syntheses Utilizing this compound

The synthesis of enantiomerically pure P-chiral compounds is a formidable challenge in organophosphorus chemistry. rug.nlresearchgate.net While numerous methods exist for C-chiral centers, stereocontrolled synthesis at a phosphorus atom is less developed. This compound, as a racemic P-chiral starting material, is a prime candidate for advancements in this area.

Future research should focus on two main strategies:

Kinetic Resolution: A racemic mixture of this compound could be reacted with a chiral nucleophile or catalyst. If one enantiomer reacts significantly faster than the other, a kinetic resolution can be achieved, affording an enantioenriched product and unreacted starting material. Catalytic methods for achieving this are particularly desirable. mdpi.com

Asymmetric Synthesis: Developing a synthetic route to this compound that directly produces a single enantiomer would be a major breakthrough. This could involve the use of a chiral auxiliary during the synthesis or an asymmetric catalytic process that establishes the phosphorus stereocenter with high fidelity. Such an advance would bypass the need for resolution and provide direct access to enantiopure P-chiral building blocks. The development of novel P-stereogenic phosphorus ligands has been a major focus since the late 1990s due to their potential for superior performance in asymmetric catalysis. acs.org

Integration of Computational and Experimental Approaches for Comprehensive this compound Research

A modern, holistic understanding of this compound requires a synergistic combination of computational modeling and experimental validation. The increasing integration of computational chemistry into medicinal and chemical biology research provides a framework for this approach. efmc.info

Computational Studies (e.g., Density Functional Theory - DFT):

Reaction Mechanisms: DFT calculations can elucidate the transition states and reaction pathways for nucleophilic substitutions at the phosphorus center. This can help predict reactivity, understand stereochemical outcomes, and design more efficient reactions.

Spectroscopic Prediction: Computational models can predict spectroscopic data (e.g., ³¹P NMR, ¹H NMR, IR spectra), which can be used to confirm the structure and purity of synthesized compounds.

Molecular Properties: Key electronic and steric properties, such as charge distribution, bond energies, and molecular orbital shapes, can be calculated to provide insight into the molecule's reactivity and potential applications.

Experimental Validation:

Spectroscopy and Crystallography: Advanced techniques like 2D NMR spectroscopy and single-crystal X-ray diffraction are essential to unequivocally determine the structure and stereochemistry of products derived from this compound.

Kinetic Studies: Experimental rate studies can validate mechanistic pathways predicted by computational models and quantify the selectivity of stereoselective reactions.

This integrated approach will accelerate the pace of discovery and provide a much deeper understanding of the fundamental chemistry of this compound and its derivatives.

Broader Impact and Future Outlook in Organophosphorus Chemistry Research

The study of simple, fundamental molecules like this compound is crucial for the continued advancement of organophosphorus chemistry. This field is expanding beyond its traditional roles and is pivotal in addressing modern scientific challenges. longdom.org

The future outlook for research on this and similar compounds is tied to several key trends:

Sustainability and Green Chemistry: There is a growing need to develop more sustainable synthetic routes for organophosphorus compounds that avoid hazardous reagents and minimize waste. rsc.org Future syntheses of this compound should aim for higher atom economy and the use of greener solvents and catalysts.

Advanced Materials: Organophosphorus compounds are at the forefront of development for new flame retardants to replace harmful halogenated alternatives. nih.govfrontiersin.org Research into incorporating the ethylmethylphosphinate moiety into polymers could lead to safer and more effective materials.

Catalysis and Synthesis: P-chiral ligands are indispensable in asymmetric catalysis. acs.org this compound represents a potentially simple and accessible entry point to novel ligand scaffolds that could enable new and more efficient chemical transformations.

Q & A

Q. What are the established synthetic routes for Ethylmethylphosphinic chloride, and how can researchers optimize yield and purity?

this compound is typically synthesized via phosphorylation reactions using precursors like ethylmethylphosphinic acid or through halogenation of corresponding phosphine oxides. Optimization involves controlling reaction conditions (e.g., temperature, stoichiometry of reagents like PCl₃ or SOCl₂) and purification via fractional distillation or recrystallization. Characterization by <sup>31</sup>P NMR and IR spectroscopy is critical to confirm purity and structure .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key methods include:

- <sup>31</sup>P NMR : To identify phosphorus environments and confirm substitution patterns.

- FT-IR : For detecting P-Cl (~500 cm⁻¹) and P=O (if oxidized) stretches.

- GC-MS or HPLC : To assess purity and detect byproducts. Calibration with reference compounds and cross-validation using multiple techniques ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its reactivity and potential toxicity (e.g., corrosive and hydrolytic release of HCl), researchers must:

- Use inert atmosphere gloveboxes for air-sensitive steps.

- Employ PPE (gloves, goggles, lab coats) and fume hoods.

- Neutralize waste with aqueous bases (e.g., NaOH) before disposal. Acute exposure protocols should align with organophosphate safety guidelines .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or cross-coupling reactions?

Mechanistic studies require kinetic analysis (e.g., monitoring reaction progress via <sup>31</sup>P NMR), isotopic labeling, or computational modeling (DFT calculations). For example, in cross-coupling reactions, identifying intermediates like phosphonium salts or transition-metal complexes clarifies catalytic cycles. Contradictions in rate-determining steps (e.g., ligand vs. substrate control) should be resolved through kinetic isotope effects or steric/electronic perturbation studies .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling points, solubility) of this compound?

Discrepancies often arise from impurities or measurement conditions (e.g., ambient humidity causing hydrolysis). Solutions include:

- Reproducing experiments under strictly anhydrous conditions.

- Comparing data across multiple sources (peer-reviewed journals vs. patents).

- Validating results via collaborative inter-laboratory studies .

Q. What computational approaches are effective for predicting the reactivity or environmental behavior of this compound?

Density Functional Theory (DFT) can model electrophilic/nucleophilic sites, hydrolysis pathways, and degradation products. Molecular dynamics simulations predict environmental partitioning (e.g., soil adsorption coefficients). Validate predictions with experimental data, such as LC-MS identification of hydrolysis byproducts .

Q. How can researchers design experiments to resolve contradictory toxicity data for this compound?

Contradictions may stem from varying test models (in vitro vs. in vivo) or exposure durations. A robust design includes:

- Dose-response studies across multiple cell lines (e.g., HepG2 for hepatotoxicity).

- Comparative metabolomics to identify species-specific detoxification pathways.

- Environmental fate studies to assess bioaccumulation potential in aquatic/terrestrial systems .

Methodological Considerations

- Replicability : Document reaction conditions (e.g., solvent dryness, catalyst loading) in detail, adhering to guidelines for experimental reporting .

- Data Analysis : Use statistical tools (e.g., ANOVA for batch variations) and error analysis (e.g., propagation of uncertainty in yield calculations) .

- Interdisciplinary Collaboration : Integrate synthetic chemistry with toxicology and computational modeling to address complex research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.